1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene
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Overview
Description
1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene is an organic compound with a complex structure It is characterized by the presence of two methoxy groups and a nitrobutenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1,4-dimethoxybenzene followed by the introduction of the butenyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, influencing cellular processes. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Lacks the nitrobutenyl group, making it less reactive in certain chemical reactions.
2-Nitro-1,4-dimethoxybenzene: Similar structure but without the butenyl group, affecting its chemical properties and applications.
Uniqueness
1,4-Dimethoxy-2-(2-nitrobut-1-enyl)benzene is unique due to the combination of methoxy and nitrobutenyl groups, which confer distinct chemical reactivity and potential applications. This combination allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
1,4-dimethoxy-2-(2-nitrobut-1-enyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-4-10(13(14)15)7-9-8-11(16-2)5-6-12(9)17-3/h5-8H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJEJVSFRSPCLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC1=C(C=CC(=C1)OC)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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